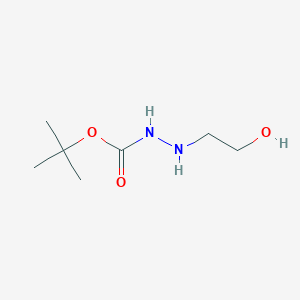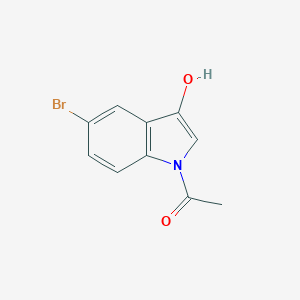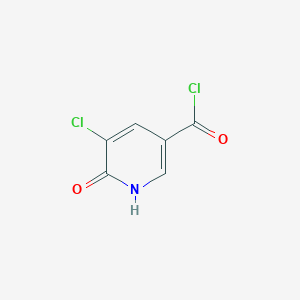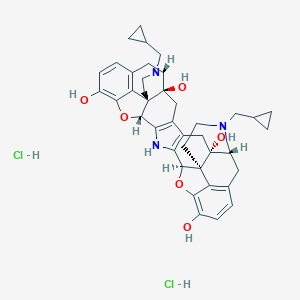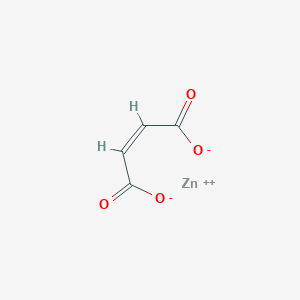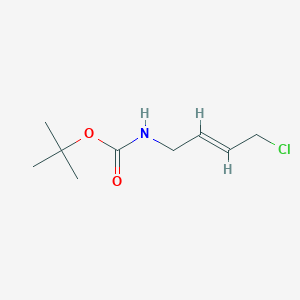
2-Bromo-3-dodécylthiophène
Vue d'ensemble
Description
2-Bromo-3-dodecylthiophene (2-Br-3-DT) is a thiophene-based organic compound that has been used in various scientific and lab experiments due to its unique properties. It is a highly versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as an analytical tool, and as a target molecule in drug discovery. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Br-3-DT.
Applications De Recherche Scientifique
Matériaux électroniques organiques
Le 2-Bromo-3-dodécylthiophène est un composant important dans la production de matériaux électroniques organiques . Ces matériaux sont utilisés dans une variété d'applications, notamment les diodes électroluminescentes organiques (OLED), les photovoltaïques organiques (OPV) et les transistors à effet de champ organiques (OFET).
Fabrication de transistors à effet de champ organiques (OFET)
Le this compound peut être utilisé dans la formation de polymères conducteurs π-conjugués pour la fabrication de transistors à effet de champ organiques (OFET) . Les OFET sont utilisés dans l'électronique flexible, y compris les écrans et les capteurs flexibles.
Photovoltaïques organiques (OPV)
Le this compound est également utilisé dans la production de photovoltaïques organiques (OPV) . Les OPV sont un type de cellule solaire qui utilise des matériaux organiques pour absorber la lumière et la convertir en électricité. Elles sont légères, flexibles et peuvent être produites à faible coût.
Outils de polymérisation
Ce composé est utilisé comme outil de polymérisation . Il est impliqué dans la synthèse des oligothiophènes, qui sont des composants clés dans la production de polymères conducteurs.
Synthèse d'oligothiophènes
Le this compound est utilisé dans la synthèse d'oligothiophènes . Les oligothiophènes sont un type de polymère conducteur utilisé dans une variété de dispositifs électroniques, notamment les transistors organiques, les cellules solaires et les diodes électroluminescentes.
Polymères conducteurs
Le this compound est utilisé dans la production de polymères conducteurs . Ces polymères sont utilisés dans une large gamme d'applications, notamment les capteurs, les batteries et les cellules solaires.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2-Bromo-3-dodecylthiophene is a conjugating monomer that can be used as an active layer on semiconductors . It has good electronic properties and can be used in the development of p-type semiconducting polymers .
Mode of Action
It is known that it is mainly used in the formation of poly (3-dodecylthiophene) (p3dt) through electrochemical polymerization .
Biochemical Pathways
It is known to be involved in the formation of poly (3-dodecylthiophene) (p3dt), a p-type semiconducting polymer .
Result of Action
It is known to contribute to the formation of p-type semiconducting polymers .
Action Environment
It is known that the compound is a liquid at room temperature with a density of 1105 g/mL at 25 °C .
Propriétés
IUPAC Name |
2-bromo-3-dodecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMILVTHOOISGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439776 | |
| Record name | 2-BROMO-3-DODECYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139100-06-4 | |
| Record name | 2-BROMO-3-DODECYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-Dodecylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

